molecular formula C8H5F3N2O B1304627 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile CAS No. 175277-89-1

2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile

Cat. No.: B1304627
CAS No.: 175277-89-1
M. Wt: 202.13 g/mol
InChI Key: ZTQQMHFXDKEKHR-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C8H5F3N2O and its molecular weight is 202.13 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s trifluoroethoxy group is known to enhance its binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context . For example, it may interact with cytochrome P450 enzymes, altering their catalytic activity and affecting metabolic pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cellular responses . Additionally, it may affect the expression of genes involved in metabolic processes, thereby altering cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoroethoxy group enhances its ability to bind to active sites of enzymes, potentially inhibiting or activating their function . This compound may also interact with transcription factors, influencing gene expression and altering cellular behavior. The precise mechanism of action involves complex interactions with multiple molecular targets, leading to a cascade of biochemical events.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular processes, potentially resulting in altered cell function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can become toxic, leading to adverse effects such as organ damage or impaired physiological function. The threshold for toxicity depends on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound may also affect metabolic flux, altering the levels of key metabolites and impacting overall cellular metabolism. Understanding these interactions is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s trifluoroethoxy group enhances its ability to cross cell membranes, facilitating its distribution throughout the cell.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct the compound to organelles such as the mitochondria or the endoplasmic reticulum. This localization is essential for its activity, as it allows the compound to interact with specific molecular targets within these compartments.

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-6(4-12)2-1-3-13-7/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQQMHFXDKEKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380383
Record name 2-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-89-1
Record name 2-(2,2,2-Trifluoroethoxy)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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